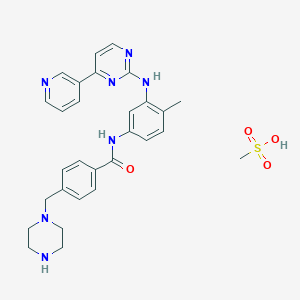

N-Desmethyl imatinib mesylate

Description

Properties

IUPAC Name |

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTOZFXRYMYSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-03-7 | |

| Record name | Benzamide, N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404844-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidynyl]amino]phenyl]benzamide methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Desmethyl Imatinib Mesylate: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729) (CGP74588) is the major and principal active metabolite of imatinib, a cornerstone targeted therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This technical guide provides a comprehensive overview of the mechanism of action of N-Desmethyl imatinib mesylate, focusing on its interaction with key oncogenic tyrosine kinases. This document details its biochemical and cellular activity, the downstream signaling pathways it modulates, and relevant experimental protocols for its characterization. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Imatinib revolutionized cancer therapy as a selective inhibitor of the Bcr-Abl fusion protein, the driver of CML, as well as the receptor tyrosine kinases c-Kit and PDGF-R, which are pivotal in GIST pathogenesis. Following oral administration, imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its N-desmethylated derivative, N-Desmethyl imatinib. This metabolite not only circulates in the plasma but also exhibits significant pharmacological activity, contributing to the overall therapeutic effect of imatinib. Understanding the specific mechanism of action of N-Desmethyl imatinib is therefore critical for a complete picture of imatinib's efficacy and for the development of next-generation kinase inhibitors.

Biochemical Activity and Kinase Inhibition Profile

N-Desmethyl imatinib functions as an ATP-competitive inhibitor of specific tyrosine kinases, binding to the ATP-binding pocket and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.

Comparative Kinase Inhibition

Quantitative analysis of the inhibitory activity of N-Desmethyl imatinib and its parent compound, imatinib, reveals a comparable potency against their primary target, the Bcr-Abl kinase. However, there are nuances in their cellular effects.

| Compound | Target Kinase | IC50 (nM) | Notes |

| N-Desmethyl imatinib | Bcr-Abl | 38 | In vitro biochemical assay.[1] |

| Imatinib | Bcr-Abl | 38 | In vitro biochemical assay.[1] |

| Imatinib | v-Abl | 600 | Cell-free assay. |

| Imatinib | c-Kit | 100 | Cell-based assay. |

| Imatinib | PDGFRα | 71 | In vitro kinase assay. |

| Imatinib | PDGFRβ | 607 | In vitro kinase assay. |

Table 1: Comparative IC50 values of N-Desmethyl imatinib and Imatinib against key target kinases.

While the in vitro biochemical potency against Bcr-Abl is identical, studies on Bcr-Abl positive cell lines (K562) have shown that the effect of N-Desmethyl imatinib on cell proliferation and apoptosis induction is approximately three to four times lower than that of imatinib.[2] This discrepancy may be attributed to differences in cellular uptake, efflux, or off-target effects.

Mechanism of Action and Signaling Pathways

N-Desmethyl imatinib exerts its therapeutic effects by inhibiting the signaling cascades downstream of Bcr-Abl, c-Kit, and PDGFR.

Inhibition of Bcr-Abl Signaling

The constitutively active Bcr-Abl tyrosine kinase drives CML by activating multiple downstream pathways that promote cell proliferation and survival. N-Desmethyl imatinib, by inhibiting Bcr-Abl, blocks these critical signaling networks.

Inhibition of c-Kit and PDGFR Signaling

In GIST, mutations in c-Kit or PDGFR lead to their constitutive activation, driving tumor growth. N-Desmethyl imatinib targets these receptor tyrosine kinases, inhibiting downstream signaling pathways such as the PI3K/AKT and MAPK pathways.

Experimental Protocols

The characterization of N-Desmethyl imatinib's mechanism of action involves various in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This biochemical assay quantifies the inhibitory effect of a compound on the activity of a purified kinase.

Protocol:

-

Compound Preparation: A 10-point 3-fold serial dilution of this compound is prepared in DMSO.

-

Kinase Reaction: The purified target kinase (e.g., Abl, c-Kit, PDGFR) and its specific peptide substrate are incubated with the diluted compound in a kinase buffer.

-

ATP Addition: The kinase reaction is initiated by the addition of ATP at a concentration close to the Km of the specific kinase. The reaction is allowed to proceed at room temperature.

-

Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Bcr-Abl Phosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of Bcr-Abl within a cellular context.

Protocol:

-

Cell Culture: Bcr-Abl-positive cells (e.g., K562) are cultured to the desired density.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Cell Lysis: Cells are harvested and lysed to release cellular proteins.

-

ELISA or Western Blot: The level of phosphorylated Bcr-Abl (pBcr-Abl) and total Bcr-Abl are quantified using either a sandwich ELISA with specific antibodies or by Western blot analysis.

-

Data Analysis: The ratio of pBcr-Abl to total Bcr-Abl is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition of Bcr-Abl phosphorylation against the logarithm of the inhibitor concentration.

Conclusion

This compound is a pharmacologically active metabolite of imatinib that exhibits a comparable in vitro inhibitory potency against the Bcr-Abl kinase. Its mechanism of action mirrors that of its parent compound, involving the inhibition of key oncogenic tyrosine kinases and the subsequent blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. While its cellular potency appears to be lower than that of imatinib, its prolonged half-life suggests a significant contribution to the overall clinical efficacy of imatinib treatment. A thorough understanding of the distinct pharmacological properties of N-Desmethyl imatinib is essential for optimizing therapeutic strategies and for the rational design of novel kinase inhibitors with improved efficacy and safety profiles. Further research is warranted to fully elucidate its comparative kinase selectivity profile and its precise role in the clinical setting.

References

Pharmacological Profile of N-Desmethyl Imatinib Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729), also known as CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of various malignancies, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive overview of the pharmacological profile of N-Desmethyl imatinib mesylate. It delves into its mechanism of action, kinase inhibition profile, in vitro and in vivo activities, pharmacokinetic and pharmacodynamic properties, and its role in the context of imatinib resistance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of tyrosine kinase inhibitors and cancer therapeutics.

Introduction

Imatinib revolutionized cancer treatment by specifically targeting the Bcr-Abl tyrosine kinase, the causative agent in CML.[1] Upon oral administration, imatinib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-Desmethyl imatinib.[2] This metabolite circulates in human plasma and exhibits a similar in vitro potency against the Bcr-Abl kinase as its parent compound.[2][3] Understanding the distinct pharmacological properties of N-Desmethyl imatinib is crucial for a complete comprehension of imatinib's overall therapeutic efficacy and its limitations, including the development of resistance.

Mechanism of Action

Similar to imatinib, N-Desmethyl imatinib functions as a potent and selective inhibitor of several protein-tyrosine kinases.[4] It competitively binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are crucial for cell proliferation and survival.[4] The primary targets of N-Desmethyl imatinib include:

-

Bcr-Abl: The constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation in CML.[2]

-

c-Kit: A receptor tyrosine kinase implicated in the pathogenesis of GIST.[2]

-

Platelet-Derived Growth Factor Receptor (PDGFR): A family of receptor tyrosine kinases involved in cell growth and division.[2]

The inhibition of these kinases by N-Desmethyl imatinib leads to the induction of apoptosis in cancer cells that are dependent on these signaling pathways for their survival.

Signaling Pathway of Bcr-Abl Inhibition

The following diagram illustrates the mechanism of action of N-Desmethyl imatinib on the Bcr-Abl signaling pathway.

Data Presentation

In Vitro Kinase Inhibition

| Target Kinase | N-Desmethyl Imatinib IC50 | Imatinib IC50 | Reference(s) |

| Bcr-Abl | 38 nM | 38 nM | [1][2] |

| v-Abl | Not Available | 0.6 µM | [5][6] |

| c-Kit | Not Available | 0.1 µM | [5][6] |

| PDGFR | Not Available | 0.1 µM | [5][6] |

IC50: Half maximal inhibitory concentration.

Pharmacokinetic Properties in Humans

N-Desmethyl imatinib is the major circulating active metabolite of imatinib. Its pharmacokinetic profile is characterized by a longer half-life compared to the parent drug in adults.

| Parameter | N-Desmethyl Imatinib | Imatinib | Reference(s) |

| Tmax (h) | ~4 | 2-4 | [7] |

| Cmax (ng/mL) | Variable, dependent on imatinib dose | Variable, dependent on dose | [7][8] |

| AUC (µg·h/mL) | Variable, dependent on imatinib dose | 39.5 (for 400 mg daily dose) | [8][9] |

| t1/2 (h) | ~40 | ~18 | [9] |

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, adaptable for N-Desmethyl imatinib. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format.[10]

Objective: To determine the IC50 value of N-Desmethyl imatinib against a target kinase (e.g., Bcr-Abl, c-Kit, PDGFR).

Materials:

-

Recombinant human kinase (e.g., Bcr-Abl, c-Kit, or PDGFR)

-

Biotinylated substrate peptide specific for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound

-

Europium-labeled anti-phospho-antibody (Donor fluorophore)

-

Streptavidin-Allophycocyanin (APC) (Acceptor fluorophore)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in the kinase assay buffer.

-

Kinase Reaction:

-

Add the diluted N-Desmethyl imatinib or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the kinase solution to each well.

-

Initiate the kinase reaction by adding a solution containing the biotinylated substrate peptide and ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a stop/detection solution containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-APC.

-

Incubate the plate in the dark at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the N-Desmethyl imatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay - General Protocol)

This protocol outlines a general method to assess the effect of N-Desmethyl imatinib on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative activity of N-Desmethyl imatinib on a relevant cancer cell line (e.g., K562 for CML).

Materials:

-

Cancer cell line (e.g., K562)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere (if applicable) or acclimate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

P-glycoprotein Substrate Assay (General Protocol)

This protocol describes a general method to determine if N-Desmethyl imatinib is a substrate of the P-glycoprotein (P-gp) efflux pump.

Objective: To assess the interaction of N-Desmethyl imatinib with P-gp.

Materials:

-

P-gp overexpressing cells (e.g., K562/Dox) and the corresponding parental sensitive cell line (e.g., K562)[11]

-

Cell culture medium

-

This compound

-

P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) as a positive control

-

LC-MS/MS system for quantification of intracellular drug concentration

Procedure:

-

Cell Treatment: Incubate both the P-gp overexpressing and parental cell lines with a known concentration of N-Desmethyl imatinib in the presence and absence of a P-gp inhibitor.

-

Cell Lysis and Extraction: After a defined incubation period, wash the cells to remove extracellular drug and then lyse the cells. Extract the intracellular drug from the cell lysate.

-

Quantification: Quantify the intracellular concentration of N-Desmethyl imatinib using a validated LC-MS/MS method.[12]

-

Data Analysis: Compare the intracellular accumulation of N-Desmethyl imatinib in the P-gp overexpressing cells versus the parental cells. A significantly lower accumulation in the overexpressing cells, which is reversed by the P-gp inhibitor, indicates that N-Desmethyl imatinib is a substrate of P-gp.

Role in Imatinib Resistance

Resistance to imatinib therapy is a significant clinical challenge. One of the mechanisms of resistance involves the overexpression of the multidrug resistance protein P-glycoprotein (P-gp), an efflux pump that actively transports drugs out of cancer cells.[11] Studies have shown that N-Desmethyl imatinib is a substrate for P-gp.[11] This suggests that in cancer cells overexpressing P-gp, the intracellular concentration of this active metabolite may be reduced, potentially contributing to a diminished therapeutic effect of imatinib.

Conclusion

This compound is a pharmacologically active metabolite that plays a role in the overall therapeutic profile of imatinib. Its equipotency to imatinib in inhibiting the Bcr-Abl kinase underscores its contribution to the anti-leukemic effects of the parent drug. However, its interaction with efflux pumps like P-glycoprotein may have implications for drug resistance. A thorough understanding of the pharmacological profile of N-Desmethyl imatinib is essential for optimizing imatinib therapy and for the development of next-generation tyrosine kinase inhibitors that can overcome existing resistance mechanisms. Further research is warranted to fully elucidate the inhibitory activity of N-Desmethyl imatinib against other key kinases, such as c-Kit and PDGFR, and to explore its precise contribution to both the efficacy and resistance of imatinib in a clinical setting.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. N-desmethyl Imatinib - Labchem Catalog [labchem.com.my]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and cellular uptake of imatinib and its main metabolite CGP74588 - MDC Repository [edoc.mdc-berlin.de]

- 10. benchchem.com [benchchem.com]

- 11. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A non-radioactive assay for precise determination of intracellular levels of imatinib and its main metabolite in Bcr-Abl positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Key Player: A Technical Guide to the Biological Activity of Imatinib's Major Metabolite, N-desmethyl Imatinib (CGP74588)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its efficacy lies in the potent and selective inhibition of the Bcr-Abl fusion protein, as well as the receptor tyrosine kinases c-Kit and PDGF-R. However, the biotransformation of imatinib in the body leads to the formation of several metabolites, with the most prominent being N-desmethyl imatinib (CGP74588). This technical guide provides an in-depth exploration of the biological activity of this major metabolite, offering a comparative analysis with its parent compound and detailing the experimental methodologies used to elucidate its function. Understanding the pharmacological profile of CGP74588 is crucial for a comprehensive grasp of imatinib's overall therapeutic effect and for the development of next-generation kinase inhibitors.

Quantitative Analysis of In Vitro Potency

The biological activity of N-desmethyl imatinib (CGP74588) has been demonstrated to be comparable to that of its parent drug, imatinib. This is particularly evident in their shared ability to inhibit key tyrosine kinases implicated in oncogenesis. The following tables summarize the in vitro inhibitory potency of both compounds against their primary targets.

Table 1: Comparative Inhibitory Potency (IC50) against Bcr-Abl Kinase

| Compound | Target | IC50 (nM) |

| Imatinib | Bcr-Abl | 38[1] |

| N-desmethyl imatinib (CGP74588) | Bcr-Abl | 38[1] |

Table 2: Inhibitory Potency (IC50) against PDGFR and c-Kit

| Compound | Target | IC50 (µM) |

| Imatinib | PDGFR | 0.1[2] |

| Imatinib | c-Kit | 0.1[2] |

| N-desmethyl imatinib (CGP74588) | PDGFR | Similar to Imatinib[3] |

| N-desmethyl imatinib (CGP74588) | c-Kit | Similar to Imatinib[3] |

Signaling Pathways and Experimental Workflows

The inhibitory actions of imatinib and N-desmethyl imatinib disrupt critical signaling cascades that drive cancer cell proliferation and survival. Below are diagrammatic representations of these pathways and the experimental workflows used to study them.

References

Investigating N-Desmethyl Imatinib Mesylate in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729) mesylate, the principal and pharmacologically active metabolite of the tyrosine kinase inhibitor imatinib, is emerging as a compound of interest in the field of neurodegenerative diseases. Primarily recognized for its role in cancer therapy through the inhibition of c-Abl kinase, this metabolite's mechanism of action holds significant promise for interfering with pathological processes central to conditions such as Parkinson's and Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of N-Desmethyl imatinib mesylate's role in neurodegeneration, focusing on its known molecular targets and potential therapeutic pathways. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes relevant signaling cascades to facilitate further research and drug development efforts in this critical area.

Introduction

Neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark in many of these disorders is the misfolding and aggregation of specific proteins, such as α-synuclein in PD. The non-receptor tyrosine kinase c-Abl has been identified as a significant contributor to the pathogenesis of these diseases. Activation of c-Abl has been linked to the phosphorylation and subsequent aggregation of α-synuclein, as well as downstream inflammatory signaling pathways that exacerbate neurodegeneration.[1]

This compound, as a potent inhibitor of c-Abl tyrosine kinase, presents a compelling therapeutic candidate.[1] By binding to the catalytic domain of c-Abl, it prevents substrate phosphorylation, thereby inhibiting c-Abl-mediated α-synuclein activation and neuroinflammation.[1] This guide will delve into the specifics of this mechanism and explore other potential pathways implicated in its neuroprotective effects, drawing on data from its parent compound, imatinib, where direct evidence for the metabolite is lacking.

Quantitative Data

Direct quantitative data on the neuroprotective efficacy of this compound is limited in the public domain. However, data on its pharmacokinetic properties and its in vitro potency as a c-Abl inhibitor provide a foundation for its investigation.

| Parameter | Value | Species/System | Reference |

| In Vitro c-Abl Kinase Inhibition (IC50) | Not explicitly found for N-Desmethyl Imatinib | In vitro kinase assay | Inferred from Imatinib data |

| Plasma Half-life (as metabolite of Imatinib) | ~40 hours | Human | [2] |

| Primary Metabolism | Cytochrome P450 3A4 (CYP3A4) | Human | [3] |

| Brain Penetration | Poor | Rodent models (for Imatinib) | [4][5][6] |

Table 1: Pharmacokinetic and In Vitro Data for this compound. This table summarizes key parameters. Direct neuroprotective efficacy data remains a critical area for future research.

Core Signaling Pathways

The neuroprotective potential of this compound is primarily attributed to its inhibition of c-Abl. However, based on the known mechanisms of its parent compound, imatinib, other signaling pathways may also be relevant.

c-Abl Signaling Pathway in Neurodegeneration

c-Abl kinase plays a central role in neuronal function and, when dysregulated, contributes to neurodegenerative processes. In Parkinson's disease, activated c-Abl phosphorylates α-synuclein, promoting its aggregation into Lewy bodies, a key pathological feature. This aggregation leads to synaptic dysfunction and neuronal death. This compound directly inhibits c-Abl, thereby blocking this pathological cascade.[1]

Potential Involvement of JAK2/STAT3 and Nrf2/HO-1 Pathways

While direct evidence for this compound is pending, studies on imatinib have shown its ability to modulate other neuroprotective pathways. These are presented here as potential avenues for investigation for the metabolite.

The JAK2/STAT3 pathway is implicated in neuroinflammation.[7] Inhibition of this pathway could reduce the production of pro-inflammatory cytokines, thereby mitigating neuronal damage.

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which can protect neurons from oxidative stress-induced damage.

Experimental Protocols

Detailed experimental protocols for this compound in neurodegenerative models are not widely published. The following are generalized protocols for key assays that would be essential for its investigation.

c-Abl Kinase Activity Assay

This protocol describes a non-radioactive, in vitro assay to measure the inhibitory effect of this compound on c-Abl kinase activity.

Materials:

-

Recombinant human c-Abl kinase

-

GST-CrkII (or other suitable substrate) immobilized on glutathione-agarose beads

-

This compound

-

Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution

-

Anti-phosphotyrosine antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the immobilized GST-CrkII substrate, recombinant c-Abl kinase, and the this compound dilution (or vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the IC50 value of this compound.

Neuronal Cell Viability Assay

This protocol assesses the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., MPP+, 6-OHDA, or aggregated α-synuclein)

-

This compound

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well plates

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Introduce the neurotoxin to the appropriate wells. Include vehicle controls and toxin-only controls.

-

Incubate for the desired time period (e.g., 24-48 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Challenges and Future Directions

The most significant challenge for the therapeutic application of this compound in neurodegenerative diseases is its poor penetration of the blood-brain barrier (BBB).[4][5][6] Overcoming this obstacle is paramount for its clinical development. Future research should focus on:

-

Developing novel delivery systems: Strategies such as intranasal delivery, formulation in nanoparticles, or conjugation to BBB-penetrating peptides could enhance brain bioavailability.[4][8]

-

In vivo efficacy studies: Rigorous testing in animal models of Parkinson's and Alzheimer's disease is necessary to validate the in vitro findings and to assess behavioral and neuropathological outcomes.

-

Direct investigation of signaling pathways: Elucidating the precise effects of this compound on the JAK2/STAT3 and Nrf2/HO-1 pathways in neuronal cells will provide a more complete understanding of its neuroprotective mechanisms.

-

Toxicology studies: Comprehensive in vitro and in vivo toxicology studies are required to ensure the safety of long-term administration for chronic neurodegenerative conditions.

Conclusion

This compound represents a promising therapeutic lead for neurodegenerative diseases due to its established role as a c-Abl kinase inhibitor. Its ability to interfere with key pathological processes, such as α-synuclein phosphorylation and aggregation, provides a strong rationale for its further investigation. While significant challenges, particularly concerning its delivery to the central nervous system, remain, the potential benefits warrant a dedicated research effort. The experimental frameworks and mechanistic insights provided in this guide aim to support and accelerate the exploration of this compound as a novel treatment for these devastating disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.hi.is [iris.hi.is]

- 5. Nose-to-brain transport of imatinib mesylate: A pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imatinib mesylate has limited activity against the central nervous system involvement of Philadelphia chromosome-positive acute lymphoblastic leukaemia due to poor penetration into cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

N-Desmethyl Iatinib Mesylate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl imatinib (B729), also known as Norimatinib or CGP74588, is the principal and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of chronic myeloid leukemia (CML) and other malignancies. This technical guide provides an in-depth overview of N-Desmethyl imatinib mesylate, focusing on its function as a c-Abl tyrosine kinase inhibitor. This document details its mechanism of action, chemical properties, and metabolism, and presents a compilation of its pharmacokinetic data. Furthermore, it provides detailed experimental protocols for its synthesis and for the assessment of its inhibitory activity against c-Abl kinase. Visual representations of key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this significant compound in cancer research and drug development.

Introduction

Imatinib revolutionized cancer therapy as the first commercially successful tyrosine kinase inhibitor, primarily targeting the Bcr-Abl fusion protein characteristic of CML.[1] Its major active metabolite, N-Desmethyl imatinib, is formed through the demethylation of the parent drug, primarily by cytochrome P450 enzymes, and exhibits a comparable in vitro potency against the Bcr-Abl kinase.[2][3] Understanding the properties and activity of N-Desmethyl imatinib is crucial for a complete picture of imatinib's efficacy and for the development of next-generation kinase inhibitors. This guide serves as a technical resource for professionals engaged in research and development in this field.

Chemical and Physical Properties

N-Desmethyl imatinib is a derivative of benzamide (B126) with a molecular structure that includes piperazine (B1678402), pyridine, and pyrimidine (B1678525) rings. The key structural difference from imatinib is the absence of a methyl group on one of the nitrogen atoms in the piperazine ring.[4]

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₉N₇O | [5] |

| Molecular Weight | 479.58 g/mol | [5] |

| CAS Number | 404844-02-6 | [5] |

| Appearance | Solid | [6] |

| Synonyms | Norimatinib, CGP74588, N-Desmethyl Gleevec | [6][7] |

Mechanism of Action

N-Desmethyl imatinib functions as a competitive inhibitor at the ATP-binding site of the c-Abl tyrosine kinase domain.[7] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in Bcr-Abl-positive cancer cells.[7][8] The inhibition of these pathways ultimately leads to the induction of apoptosis in the malignant cells.[9]

Metabolism and Pharmacokinetics

Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor to the formation of N-Desmethyl imatinib.[3][10] Other isoforms such as CYP2C8 may also be involved.[10] The metabolite is pharmacologically active and circulates in the plasma, although generally at lower concentrations than the parent drug.[11]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of N-Desmethyl imatinib from various studies. It is important to note that these values can vary depending on the patient population, dosage, and analytical methods used.

| Parameter | Value | Condition | Reference |

| Elimination Half-life (t½) | ~40 hours | Healthy Volunteers | [2] |

| ~74.3 hours | Patients with CML or ALL | [11] | |

| Time to Maximum Concentration (Tmax) | ~2-4 hours | CML Patients | [12] |

| Area Under the Curve (AUC) | Variable | CML Patients | [12] |

| Plasma Concentration | 17% of imatinib | Patients with CML or ALL | [13] |

Experimental Protocols

Synthesis of this compound

While specific proprietary synthesis methods may vary, a general synthetic route for imatinib and its derivatives can be adapted for N-Desmethyl imatinib.[4][14] A common approach involves the coupling of key intermediates. A generalized multi-step synthesis is outlined below:

-

Condensation: Reaction of 1-(3-pyridyl)ethanone with dimethylformamide dimethyl acetal (B89532) to form an enaminone.

-

Cyclization: The enaminone is then reacted with N-(5-amino-2-methylphenyl)guanidine to form the pyrimidine ring system.

-

N-Arylation: The resulting aminopyrimidine is coupled with a protected 4-(piperazin-1-ylmethyl)benzoyl chloride derivative. The protecting group on the piperazine is crucial to prevent N-methylation.

-

Deprotection: Removal of the protecting group from the piperazine nitrogen.

-

Salt Formation: The final compound is treated with methanesulfonic acid to yield this compound.

Note: This is a generalized scheme. The specific reagents, solvents, and reaction conditions would need to be optimized for yield and purity.

c-Abl Kinase Inhibition Assay

The inhibitory activity of this compound against c-Abl kinase can be determined using various assay formats, including radioactive and non-radioactive methods. A common non-radioactive, luminescence-based assay is described below.[13][15][16]

Materials:

-

Recombinant c-Abl kinase

-

Kinase substrate (e.g., Abltide)

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

This compound (test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a multi-well plate, add the c-Abl kinase and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubate the kinase and inhibitor mixture for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Caption: Imatinib Metabolism to N-Desmethyl Imatinib.

References

- 1. EP2009008A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents [patents.google.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. N-Desmethyl Imatinib | TRC-D292045-10MG | LGC Standards [lgcstandards.com]

- 6. N-Desmethyl imatinib ≥95%, research grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ClinPGx [clinpgx.org]

- 11. ascopubs.org [ascopubs.org]

- 12. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 15. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

N-Desmethyl Imatinib Mesylate: A Technical Whitepaper on Off-Target Kinase Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib (B729) mesylate, also known as Norimatinib or by its developmental code CGP74588, is the principal and pharmacologically active metabolite of the renowned tyrosine kinase inhibitor, imatinib. While the therapeutic efficacy of imatinib in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) is primarily attributed to its potent inhibition of the Bcr-Abl fusion protein, c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR), the off-target activities of both the parent drug and its metabolite are of significant interest for understanding its complete pharmacological profile, including potential side effects and opportunities for drug repurposing. This technical guide provides an in-depth analysis of the known and potential molecular targets of N-Desmethyl imatinib mesylate beyond its primary intended targets, supported by experimental data and detailed methodologies.

Core Target Profile

This compound shares a similar primary target profile with its parent compound, imatinib. It is a potent inhibitor of the v-Abl, c-Kit, and PDGFR tyrosine kinases. One study has reported that N-Desmethyl imatinib exhibits the same in vitro potency against the Bcr-Abl kinase as imatinib, with a half-maximal inhibitory concentration (IC50) of 38 nM for both compounds.

Off-Target Kinase Profile of this compound

While a comprehensive kinome-wide screening of this compound with explicit IC50 values is not extensively available in the public domain, valuable insights can be gleaned from chemical proteomics studies of imatinib. These studies have identified additional targets that are likely shared by its active metabolite, N-Desmethyl imatinib.

| Target Kinase | Method of Identification | Putative Role | Reference |

| DDR1 (Discoidin Domain Receptor 1) | Chemical Proteomics (Kinobeads) | Receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. | [1] |

| NQO2 (NAD(P)H Quinone Dehydrogenase 2) | Chemical Proteomics (Kinobeads) | An oxidoreductase, not a kinase, but identified as a novel target. | [1] |

| ARG (Abelson-related gene) | Inferred from Imatinib Profile | Non-receptor tyrosine kinase with roles in cell migration and cytoskeletal dynamics. | [1] |

Table 1: Identified Off-Targets of Imatinib, Likely Shared with this compound.

Cellular Signaling Pathways Modulated by Imatinib and its Metabolite

The engagement of off-target kinases by this compound can lead to the modulation of various intracellular signaling pathways. Studies on imatinib provide a strong basis for understanding the potential downstream effects of its active metabolite.

-

PI3K/Akt/mTOR Pathway: Continuous exposure to imatinib has been shown to suppress the activity of p70 S6 Kinase 1 (S6K1), a downstream effector of the mTOR signaling pathway. This can lead to increased sensitivity of cancer cells to tyrosine kinase inhibitors[2][3].

-

AMPK Activation: Imatinib treatment can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation can induce autophagy and alter cellular metabolism[2][3].

-

Wnt Signaling Pathway: Imatinib has been observed to cause changes in the expression levels of intracellular negative regulator genes of the Wnt signaling pathway in CML cells.

-

p53 Pathway: Unexpectedly, imatinib treatment has been shown to increase the activity of the p53 tumor suppressor pathway, potentially through the induction of DNA damage[4].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and characterization of off-target effects of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: a kinase reaction followed by ADP detection.

Materials:

-

This compound (CGP74588)

-

Purified recombinant kinases of interest

-

Kinase-specific substrates (peptides or proteins)

-

ATP (Adenosine Triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

In the wells of the microplate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control).

-

Add 5 µL of a 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a plate reader.

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Chemical Proteomics using Kinobeads

Objective: To identify the cellular targets of this compound in a competitive binding format.

Principle: Kinobeads are an affinity chromatography matrix containing immobilized, broad-spectrum kinase inhibitors. When a cell lysate is incubated with Kinobeads, a significant portion of the cellular kinome binds to the beads. By pre-incubating the lysate with a free inhibitor (e.g., this compound), the binding of its specific targets to the Kinobeads will be competed off. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.

Materials:

-

This compound (CGP74588)

-

Cell line of interest (e.g., K562)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

-

Kinobeads (e.g., commercially available or prepared in-house)

-

Microcentrifuge tubes

-

Wash buffers of increasing stringency

-

Elution buffer

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Cell Lysis: Harvest and lyse the cells to obtain a native protein extract.

-

Competitive Binding:

-

Incubate an aliquot of the cell lysate with a specific concentration of this compound for a defined period (e.g., 1 hour at 4°C).

-

As a control, incubate another aliquot of the lysate with DMSO.

-

-

Affinity Purification:

-

Add Kinobeads to both the drug-treated and control lysates and incubate to allow for protein binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the bound proteins from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixtures by LC-MS/MS.

-

Identify and quantify the proteins in both the drug-treated and control samples.

-

Proteins that show a significant reduction in binding to the Kinobeads in the presence of this compound are considered its potential targets.

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound, the primary active metabolite of imatinib, is a potent multi-targeted kinase inhibitor. While its primary targets are well-established, emerging evidence from studies on imatinib suggests a broader off-target profile that includes kinases such as DDR1 and ARG. The modulation of these off-target kinases can lead to complex downstream effects on cellular signaling pathways, including the PI3K/Akt/mTOR, AMPK, Wnt, and p53 pathways. A thorough understanding of these off-target effects is crucial for a complete characterization of the drug's pharmacological profile, for anticipating potential adverse events, and for exploring novel therapeutic applications. Further comprehensive kinome-wide profiling of this compound is warranted to fully elucidate its selectivity and off-target interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altered intracellular signaling by imatinib increases the anti-cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

In Vitro Potency of N-Desmethyl Imatinib vs. Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the in vitro potency of imatinib (B729), a cornerstone in the treatment of chronic myeloid leukemia (CML), and its primary active metabolite, N-Desmethyl imatinib. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of CML. It also targets other tyrosine kinases such as c-Kit and PDGF-R.[1][2] In vivo, imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-Desmethyl imatinib (also known as CGP74588).[1][3][4][5] Understanding the in vitro potency of this metabolite is crucial for comprehending the overall pharmacological profile of imatinib and for developing strategies to overcome drug resistance.

Quantitative Comparison of In Vitro Potency

The in vitro potency of N-Desmethyl imatinib relative to imatinib has been assessed at both the enzymatic and cellular levels. While the inhibition of the primary molecular target, the Bcr-Abl kinase, appears to be comparable, there are notable differences in their effects on cancer cell lines.

Biochemical Potency: Bcr-Abl Kinase Inhibition

Multiple studies have concluded that N-Desmethyl imatinib exhibits a similar in vitro potency to imatinib in inhibiting the Bcr-Abl tyrosine kinase.[1][3][4] One study, in particular, reported identical half-maximal inhibitory concentrations (IC50) for both compounds.

Table 1: Bcr-Abl Kinase Inhibition

| Compound | Target | IC50 (nM) | Reference |

| Imatinib | Bcr-Abl Kinase | 38 | [3] |

| N-Desmethyl imatinib | Bcr-Abl Kinase | 38 | [3] |

Cellular Potency: Anti-proliferative and Pro-apoptotic Effects

In contrast to the equivalent enzymatic inhibition, studies on cancer cell lines have revealed a reduced cellular potency of N-Desmethyl imatinib compared to its parent compound. One key study demonstrated that the efficacy of N-Desmethyl imatinib in inhibiting cell proliferation and inducing apoptosis in the imatinib-sensitive K562 CML cell line was approximately three to four times lower than that of imatinib.[3] This discrepancy is largely attributed to the interaction of N-Desmethyl imatinib with the P-glycoprotein (P-gp) efflux pump, which reduces its intracellular accumulation.[3]

Table 2: Cellular Potency in Imatinib-Sensitive K562 Cells

| Compound | Cellular Effect | Relative Potency vs. Imatinib | Reference |

| N-Desmethyl imatinib | Inhibition of Cell Proliferation | ~3-4 times lower | [3] |

| N-Desmethyl imatinib | Induction of Apoptosis | ~3-4 times lower | [3] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to determine the in vitro potency of imatinib and N-Desmethyl imatinib.

Bcr-Abl Kinase Inhibition Assay

This assay biochemically quantifies the inhibitory activity of the compounds on the Bcr-Abl kinase.

Objective: To determine the IC50 value of each compound against the Bcr-Abl tyrosine kinase.

General Protocol:

-

Reagents and Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (at a concentration near the Km for Bcr-Abl)

-

A suitable kinase substrate (e.g., a synthetic peptide like Abltide)

-

Test compounds (Imatinib and N-Desmethyl imatinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

-

In a 384-well plate, add the recombinant Bcr-Abl kinase and the kinase substrate to the kinase buffer.

-

Add the diluted test compounds to the respective wells. Include a DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a luminescence-based readout.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of each compound for inhibiting the proliferation of Bcr-Abl positive cell lines (e.g., K562).

General Protocol:

-

Reagents and Materials:

-

K562 cells (or other suitable CML cell line)

-

RPMI-1640 medium with 10% FBS and antibiotics

-

Test compounds (Imatinib and N-Desmethyl imatinib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control and determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

Objective: To quantify the induction of apoptosis in CML cells following treatment with the test compounds.

General Protocol:

-

Reagents and Materials:

-

K562 cells

-

Culture medium

-

Test compounds (Imatinib and N-Desmethyl imatinib)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat K562 cells with various concentrations of the test compounds for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

-

Visualizations

Bcr-Abl Signaling Pathway and Inhibition

The following diagram illustrates the central role of the Bcr-Abl oncoprotein in driving CML and the mechanism of inhibition by imatinib and N-Desmethyl imatinib.

Caption: Bcr-Abl signaling pathway and TKI inhibition.

Experimental Workflow for Potency Comparison

This diagram outlines the logical flow of experiments to compare the in vitro potency of imatinib and N-Desmethyl imatinib.

Caption: Workflow for in vitro potency comparison.

Role of P-glycoprotein in Cellular Potency

This diagram illustrates how P-glycoprotein can influence the intracellular concentration and, consequently, the cellular potency of N-Desmethyl imatinib.

Caption: P-gp mediated efflux of N-Desmethyl imatinib.

Conclusion

The in vitro evidence indicates that N-Desmethyl imatinib is equipotent to imatinib in inhibiting the Bcr-Abl kinase. However, its cellular potency in cancer cell lines is significantly lower. This discrepancy is primarily explained by the fact that N-Desmethyl imatinib is a better substrate for the P-glycoprotein efflux pump, leading to lower intracellular concentrations in cells expressing this transporter. These findings have important implications for understanding the clinical pharmacology of imatinib and for the design of next-generation tyrosine kinase inhibitors that can overcome P-gp-mediated resistance. For drug development professionals, this highlights the importance of evaluating not only the direct target inhibition but also the cellular accumulation and efflux of drug candidates and their metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

Formation of N-Desmethyl Imatinib by CYP3A4 Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic conversion of imatinib (B729) to its primary active metabolite, N-desmethyl imatinib (also known as CGP74588), with a core focus on the role of Cytochrome P450 3A4 (CYP3A4). Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes extensive metabolism primarily mediated by the hepatic CYP450 system. Understanding the nuances of this biotransformation is critical for predicting drug efficacy, inter-individual variability, and potential drug-drug interactions (DDIs).

While CYP3A4 is recognized as the major enzyme responsible for the N-demethylation of imatinib, other isoforms, notably CYP2C8, also play a significant role.[1][2][3] This guide will dissect the quantitative kinetics, experimental methodologies used for their determination, and the complex interplay between these enzymatic pathways, including the phenomenon of CYP3A4 autoinhibition by imatinib.

The Metabolic Pathway: N-Demethylation of Imatinib

The principal metabolic pathway for imatinib is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of N-desmethyl imatinib.[4] This metabolite exhibits a pharmacological potency similar to the parent drug in vitro.[5][6] The conversion is predominantly catalyzed by CYP3A4, which is highly expressed in the human liver.[3][5][7][8]

Caption: Metabolic conversion of Imatinib to N-Desmethyl Imatinib by CYP3A4.

Quantitative Enzyme Kinetics

The efficiency of an enzyme in metabolizing a substrate is defined by its kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). Studies using cDNA-expressed recombinant human CYP enzymes have elucidated the specific contributions of different isoforms to imatinib N-demethylation.

While CYP3A4 is a major contributor due to its high abundance in the liver, studies have shown that CYP2C8 is a high-affinity enzyme (lower Km) for this reaction.[1] In contrast, CYP3A4 and CYP3A5 exhibit lower affinity (higher Km) but a higher capacity (higher Vmax).[1] The catalytic efficiency, calculated as Vmax/Km, indicates that CYP2C8 is approximately 15-fold more efficient than CYP3A4 and CYP3A5 at converting imatinib to its N-desmethyl metabolite in vitro.[1]

Table 1: Kinetic Parameters for Imatinib N-Demethylation by Recombinant CYP Isoforms

| Enzyme | Apparent Km (µM) | Vmax (pmol product/pmol CYP/h) | Catalytic Efficiency (Vmax/Km) | Reference |

|---|---|---|---|---|

| CYP3A4 | 44 | 52.5 | 1.2 | [1] |

| CYP3A5 | 43 | 44.1 | 1.0 | [1] |

| CYP2C8 | 1.4 | 24.5 | 17.5 |[1] |

Data sourced from studies with cDNA-expressed CYP enzymes.

Experimental Protocols

The determination of kinetic parameters and metabolite formation relies on robust in vitro experimental systems and sensitive bioanalytical methods.

A standard protocol for assessing imatinib metabolism involves incubation with a biologically relevant enzyme source.

-

Enzyme Sources:

-

Human Liver Microsomes (HLMs): Pooled HLMs (typically n=20 or more) are used to represent the average metabolic capacity of the human population.[1][2]

-

cDNA-Expressed Recombinant CYPs: Individual CYP isoforms (e.g., rCYP3A4, rCYP2C8) expressed in systems like baculovirus-infected insect cells are used to determine the specific contribution of each enzyme.[1][2]

-

-

Incubation Conditions:

-

Reaction Mixture: A typical incubation mixture contains potassium phosphate (B84403) buffer (0.1 M, pH 7.4), the enzyme source (e.g., 10 pmol cDNA-expressed CYP or HLM protein), and imatinib.[1]

-

Substrate Concentration: For kinetic studies, imatinib concentrations are varied over a wide range (e.g., 5–300 µM) to encompass the Km values.[1]

-

Initiation and Termination: Reactions are pre-warmed to 37°C and initiated by adding a NADPH-generating system. The reactions are allowed to proceed for a defined period (e.g., 10 minutes) where metabolite formation is linear with time.[1] The reaction is then terminated by adding a quenching agent, such as 5% trifluoroacetic acid or ice-cold methanol (B129727).[1][9]

-

The quantification of imatinib and N-desmethyl imatinib in biological matrices is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[9][10]

-

Sample Preparation:

-

Protein Precipitation: This is the most common method for plasma samples, where a solvent like methanol is added to precipitate proteins, leaving the analytes in the supernatant.[9][10]

-

Internal Standard (IS): An internal standard (e.g., palonosetron) is added before precipitation to correct for variability in sample processing and instrument response.[10]

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm) is commonly used.[9][10]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 0.2% ammonium (B1175870) acetate) is employed.[9][10]

-

-

Mass Spectrometric Detection:

Caption: Workflow for the bioanalysis of Imatinib and its metabolite.

Autoinhibition of CYP3A4 by Imatinib

A critical aspect of imatinib metabolism is its role as a mechanism-based inhibitor of CYP3A4.[4] Imatinib can inactivate CYP3A4 in a time- and concentration-dependent manner, a phenomenon known as autoinhibition.[4][11] This means that during chronic therapy, imatinib can inhibit its own primary metabolic pathway.

The kinetic constants for this time-dependent inactivation have been determined as KI = 14.3 µM and kinact = 0.072 min−1.[4] This autoinhibition has significant clinical implications. At the beginning of treatment, CYP3A4 may be the dominant enzyme, but with long-term dosing, its contribution is predicted to decrease, thereby increasing the relative importance of other clearance pathways, such as metabolism by CYP2C8.[11] This shift can contribute to the high inter-patient variability observed in imatinib pharmacokinetics.[11]

Caption: Dual role of Imatinib as a substrate and inhibitor of CYP3A4.

Conclusion

The formation of N-desmethyl imatinib is a complex process primarily driven by CYP3A4, but with a crucial and potentially dominant role for CYP2C8, especially under steady-state conditions. While CYP3A4 provides a high-capacity pathway for imatinib N-demethylation, its efficiency is lower than that of the high-affinity enzyme CYP2C8.[1] Furthermore, the clinical picture is complicated by imatinib's ability to act as a mechanism-based inhibitor of CYP3A4, effectively reducing its own clearance over time and amplifying the contribution of alternate pathways.[4][11]

For drug development professionals and researchers, this dual substrate-inhibitor characteristic underscores the high potential for DDIs when imatinib is co-administered with other CYP3A4 substrates, inhibitors, or inducers.[3] A thorough understanding of these intricate metabolic pathways, supported by robust experimental data, is essential for optimizing imatinib therapy, managing toxicity, and predicting pharmacokinetic variability in diverse patient populations.

References

- 1. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ClinPGx [clinpgx.org]

- 4. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ClinPGx [clinpgx.org]

- 9. academic.oup.com [academic.oup.com]

- 10. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Autoinhibition of CYP3A4 leads to important role of CYP2C8 in imatinib metabolism: variability in CYP2C8 activity may alter plasma concentrations and response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of N-Desmethyl Imatinib Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729) mesylate, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body, leading to the formation of several metabolites. Among these, the N-desmethylated piperazine (B1678402) derivative, N-Desmethyl imatinib (CGP74588), is the main circulating active metabolite.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of N-Desmethyl imatinib mesylate, presenting key data, experimental methodologies, and relevant biological pathways to support further research and drug development efforts.

N-Desmethyl imatinib is pharmacologically active, exhibiting an in vitro potency comparable to its parent compound, imatinib.[1][3] It is formed primarily through the action of cytochrome P450 enzymes, with CYP3A4 playing a major role.[1][4][5] Understanding the pharmacokinetic profile and metabolic fate of this active metabolite is crucial for optimizing imatinib therapy, predicting drug-drug interactions, and elucidating mechanisms of response and resistance.

Pharmacokinetic Properties

The pharmacokinetic parameters of N-Desmethyl imatinib have been characterized in various studies, often in conjunction with the parent drug, imatinib. The following tables summarize key quantitative data from healthy volunteers and patient populations.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Healthy Volunteers (Single Dose Administration)

| Parameter | Value (Mean ± SD) | Study Population | Notes |

| Cmax | 0.115 ± 0.026 µg/mL | 4 male healthy volunteers | Following a single oral dose of 239 mg of ¹⁴C-labeled imatinib mesylate.[6] |

| t½ (half-life) | 20.6 ± 1.7 h | 4 male healthy volunteers | Following a single oral dose of 239 mg of ¹⁴C-labeled imatinib mesylate.[6] |

| AUC(0-24h) | ~9% of total systemic exposure | 4 male healthy volunteers | Represents the proportion of total radioactivity corresponding to N-Desmethyl imatinib.[6] |

Table 2: Pharmacokinetic Parameters of N-Desmethyl Imatinib in Patients

| Parameter | Value (Mean ± SD) | Patient Population | Notes |

| t½ (half-life) | ~40 h | Healthy volunteers | Following oral administration.[1][7] |

| t½ (half-life) | 74.3 h | 6 patients with CML or ALL | Calculated after the last morning dose of imatinib.[8] |

| Plasma Concentration Ratio (Imatinib:Metabolite) | 5.18 (18%) | 6 patients with CML or ALL | Mean ratio of plasma concentrations.[8] |

Metabolism of Imatinib to N-Desmethyl Imatinib

The primary metabolic pathway for the formation of N-Desmethyl imatinib from imatinib is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

-

CYP3A4: This is the major enzyme responsible for the metabolism of imatinib to its N-desmethyl metabolite.[1][4][5]

-

CYP2C8: Studies have shown that CYP2C8 also contributes to the N-demethylation of imatinib, acting as a high-affinity enzyme.[4] The involvement of CYP2C8 may contribute to the inter-patient variability observed in imatinib pharmacokinetics.[4]

-

Other CYPs: Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in the overall metabolism of imatinib.[1][3]

The metabolic conversion of imatinib to N-Desmethyl imatinib is a critical step in the drug's disposition. The following diagram illustrates this primary metabolic pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

Methodological & Application

Application Note: Quantification of N-Desmethyl Imatinib in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Desmethyl imatinib (B729), the primary active metabolite of imatinib, in human plasma. The described protocol utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high throughput and reliable quantification.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-Desmethyl imatinib, which exhibits comparable biological activity to the parent drug. Monitoring the plasma concentrations of both imatinib and N-Desmethyl imatinib is crucial for optimizing therapeutic efficacy and minimizing toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[1][2][3] This application note provides a detailed protocol for the quantification of N-Desmethyl imatinib in human plasma.

Experimental

Materials and Reagents

-

N-Desmethyl imatinib reference standard

-

Imatinib reference standard

-

Internal Standard (IS) (e.g., Palonosetron or a stable isotope-labeled imatinib)[4]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for the extraction of N-Desmethyl imatinib from plasma samples.[3][4]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Figure 1: Workflow for plasma sample preparation.